molecular formula CH3Cl B1201357 Chloromethane CAS No. 74-87-3

Chloromethane

Cat. No.: B1201357
CAS No.: 74-87-3
M. Wt: 50.49 g/mol
InChI Key: NEHMKBQYUWJMIP-UHFFFAOYSA-N
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Description

Chloromethane, also known as methyl chloride, is an organic compound with the chemical formula CH₃Cl. It is a colorless, flammable gas with a faint, sweet odor. This compound is a member of the haloalkanes and is primarily used in industrial applications. It was once widely used as a refrigerant and in the production of silicone polymers .

Mechanism of Action

Target of Action

Chloromethane, also known as methyl chloride, is a colorless, toxic gas . It primarily targets the methylotrophic bacteria in the environment . These bacteria can utilize this compound as their sole carbon and energy source . The primary targets within these bacteria are the cmu genes (cmuB, cmuC, cmuA, and folD) , which are essential for the growth of these bacteria on this compound .

Mode of Action

This compound interacts with its targets through a process known as the radical chain mechanism . This mechanism involves three steps: initiation, propagation, and termination . During the initiation step, free radicals are created when ultraviolet light or heat causes the halogen bond to undergo homolytic fission to create two halogen free radicals . In the propagation step, a chlorine radical abstracts a hydrogen atom from methane, giving hydrochloric acid and the methyl radical .

Biochemical Pathways

The biochemical pathway affected by this compound is the methyltransferase system , which is encoded by the cmu genes . This pathway is involved in the metabolism of this compound . The cmu genes are part of a larger operon, cmuBCA - metF, which is co-regulated and co-expressed in bacteria . This operon also includes genes involved in tetrahydrofolate-dependent methyltransfer .

Pharmacokinetics (ADME Properties)

It is known that this compound is a volatile compound that can be readily absorbed and distributed in the environment . It is primarily metabolized by methylotrophic bacteria , and it is excreted from these organisms as a byproduct of their metabolic processes .

Result of Action

The result of this compound’s action is the degradation of this compound and the production of hydrochloric acid and the methyl radical . This process is crucial for the survival of methylotrophic bacteria, as it provides them with a source of carbon and energy . The degradation products of this compound, such as hydrogen chloride and carbon monoxide, can be toxic .

Action Environment

The action of this compound is influenced by various environmental factors. It is released into the air primarily from natural sources and to a lesser extent from human activity . It can last in the air for years and can be transported through the air . This compound is also released into rivers and lakes; however, most of it evaporates quickly from water . The presence of ultraviolet light or heat is necessary for the initiation of the radical chain mechanism .

Biochemical Analysis

Biochemical Properties

Chloromethane is involved in various biochemical reactions, particularly in the degradation processes carried out by certain microorganisms. For instance, the salt marsh plant Batis maritima contains the enzyme methyl chloride transferase, which catalyzes the synthesis of this compound from S-adenosine-L-methionine and chloride . Additionally, certain bacteria in marine environments utilize this compound as a nutrient, involving dehalogenases that facilitate its degradation . These interactions highlight the role of this compound in microbial metabolic pathways and its impact on environmental biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The enzyme methyl chloride transferase, for instance, binds to this compound and catalyzes its conversion to other compounds . Additionally, this compound can inhibit or activate various enzymes involved in cellular metabolism, leading to alterations in metabolic pathways. These molecular interactions are crucial for understanding the compound’s biochemical activity and its potential effects on living organisms.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by enzymes and cofactors. The enzyme methyl chloride transferase, for example, plays a key role in the synthesis and degradation of this compound . Additionally, this compound can affect metabolic flux and metabolite levels by interacting with various enzymes involved in cellular metabolism. These interactions highlight the compound’s role in metabolic processes and its potential impact on overall metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethane can be synthesized through several methods:

    This is the most common industrial method. Methanol reacts with hydrogen chloride gas in the presence of a catalyst, typically zinc chloride, to produce this compound and water:

    Methanol and Hydrogen Chloride Reaction: CH3OH+HClCH3Cl+H2O\text{CH}_3\text{OH} + \text{HCl} \rightarrow \text{CH}_3\text{Cl} + \text{H}_2\text{O} CH3​OH+HCl→CH3​Cl+H2​O

    Methane reacts with chlorine gas under ultraviolet light or at high temperatures to produce this compound and hydrogen chloride:

    Methane Chlorination: CH4+Cl2CH3Cl+HCl\text{CH}_4 + \text{Cl}_2 \rightarrow \text{CH}_3\text{Cl} + \text{HCl} CH4​+Cl2​→CH3​Cl+HCl

Industrial Production Methods: The industrial production of this compound primarily involves the reaction of methanol with hydrogen chloride. This process is favored due to its efficiency and the availability of raw materials .

Chemical Reactions Analysis

Chloromethane undergoes various chemical reactions, including:

    this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. For example, with sodium hydroxide, it forms methanol:

    Substitution Reactions: CH3Cl+NaOHCH3OH+NaCl\text{CH}_3\text{Cl} + \text{NaOH} \rightarrow \text{CH}_3\text{OH} + \text{NaCl} CH3​Cl+NaOH→CH3​OH+NaCl

    this compound can be oxidized to form formaldehyde and hydrogen chloride:

    Oxidation Reactions: CH3Cl+O2HCHO+HCl\text{CH}_3\text{Cl} + \text{O}_2 \rightarrow \text{HCHO} + \text{HCl} CH3​Cl+O2​→HCHO+HCl

    this compound can be reduced to methane using reducing agents like lithium aluminum hydride:

    Reduction Reactions: CH3Cl+LiAlH4CH4+LiCl+AlH3\text{CH}_3\text{Cl} + \text{LiAlH}_4 \rightarrow \text{CH}_4 + \text{LiCl} + \text{AlH}_3 CH3​Cl+LiAlH4​→CH4​+LiCl+AlH3​

Scientific Research Applications

Chloromethane has several applications in scientific research:

Comparison with Similar Compounds

Chloromethane is similar to other chlorinated methanes such as:

    Dithis compound (CH₂Cl₂): Used as a solvent and in paint removers.

    Trithis compound (CHCl₃):

    Tetrathis compound (CCl₄):

Uniqueness: this compound is unique due to its relatively simple structure and its role as a precursor in the production of more complex organochlorine compounds. Its lower toxicity compared to other chlorinated methanes makes it more suitable for certain industrial applications .

Properties

IUPAC Name

chloromethane
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InChI

InChI=1S/CH3Cl/c1-2/h1H3
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InChI Key

NEHMKBQYUWJMIP-UHFFFAOYSA-N
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Canonical SMILES

CCl
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Molecular Formula

CH3Cl
Record name METHYL CHLORIDE
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DSSTOX Substance ID

DTXSID0021541
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Molecular Weight

50.49 g/mol
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Physical Description

Methyl chloride appears as a colorless gas with a faint sweet odor. Shipped as a liquid under its vapor pressure. A leak may either be liquid or vapor. Contact with the liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a herbicide., Gas or Vapor; Liquid, Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS LIQUEFIED GAS., Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations., Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-11.6 °F at 760 mmHg (NTP, 1992), -23.7 °C, -12 °F
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Flash Point

-49.9 °F (NTP, 1992), -45.6 °C, -50 °F (closed cup), <32 °F, Flammable gas, -49.0 °F, NA (Gas)
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Solubility

Slightly soluble (NTP, 1992), In water, 5040 mg/L at 25 °C, Solubility at 20 °C (mL/100 mL): benzene 4723, carbon tetrachloride 3756, glacial acetic acid 3679, ethanol 3740; miscible with chloroform, ether, Soluble in ethanol; miscible with ethyl ether, acetone, benzene and chloroform, Solubility in water, g/100ml at 25 °C: 0.5, 0.5%
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Density

0.997 at -11.2 °F (USCG, 1999) - Less dense than water; will float, 0.911 g/cu cm at 25 °C (pressure > 1 atm), Bulk density: 7.68 lb/gal at 20 °C, Saturated liquid density: 62.170 lb/cu ft at -20 °F; liquid heat capacity: 0.362 Btu/lb-F at -20 °F; liquid viscosity: 0.320 centipoise at -20 °F; saturated vapor pressure: 67.520 lb/sq in at 65 °F; saturated vapor density: 0.60530 lb/cu ft at 65 °F; ideal gas heat capacity: 0.192 Btu/lb-F at 75 °F, Relative density (water = 1): 0.91, 0.997 at -11.2 °F, 1.78(relative gas density)
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Vapor Density

1.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.8 (Air = 1), Relative vapor density (air = 1): 2.47, 1.78
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Vapor Pressure

760 mmHg at -11 °F ; 3672 mmHg at 68 °F (NTP, 1992), 4300 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 573, 5.0 atm
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Record name Methyl chloride
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Mechanism of Action

/Chloromethane ... /causes/ central nervous system depression., Cytotoxicity, the primary effect of methyl chloride, resulted in the disruption of the cell metab. and altered the electron transport processes of the respiratory chain. Thus, following 2-30 day inhalation exposure in rats (4 hr daily), the response was max by 8th day. Initially the activities of succinate dehydrogenase, alpha-glycerophosphate dehydrogenase, nonspecific esterase, decreased somewhat, whereas NAD-diaphorase and cytochrome oxidase increased. The activity of the diaphorase in the lymphoid tissue was high during the progress of the primary response. The secondary response was noted by 30th day when cytochrome oxidase activities are informative of the progress of toxic processes., Previous data have demonstrated that methyl chloride is toxic to B6C3F1 mice under both acute and chronic exposure conditions, and that conjugation of methyl chloride with glutathione is a key step in the metabolism of methyl chloride. This study examined the role of glutathione in mediating the acute toxicity of methyl chloride to liver, kidney, and brain of male B6C3F1 mice. The lethal effects of a single 6 hr inhalation exposure of B6C3F1 males to 2500 ppm methyl chloride were completely prevented by pretreatment with the glutathione synthesis inhibitor, L-buthionine-S,R-sulfoximine (4 mmol L-BSO/kg, ip 1.5 hr prior to methyl chloride exposure). ... These results indicate that glutathione is an important component in the toxicity of methyl chloride to multiple organ systems in B6C3F1 mice. Reaction of methyl chloride with glutathione appears to constitute a mechanism of toxication, contrary to the role usually proposed for glutathione in detoxifying xenobiotics., Inhalation of methyl chloride by male B6C3F1 mice resulted in a concentration-dependent depletion of glutathione in liver, kidney, and brain. Exposure for 6 hr to 100 ppm methyl chloride decreased the concentration of glutathione in mouse liver by 45%, while exposure to 2500 ppm for 6 hr lowered liver glutathione to approximately 2% of control levels. For those exposures which decreased liver glutathione to less than 20% of control levels, the extent of liver glutathione depletion was closely correlated with the capacity of a 9000 g supernatant fraction from the liver to undergo lipid peroxidation in vitro. Glutathione was depleted to a lesser extent in mouse brain and kidney, compared to liver, and no relationship to peroxidation was observed for single exposures to methyl chloride. ... Exposure of rats to 2000 ppm methyl chloride reduced liver glutathione to 20% of control levels, compared to 4.5% in mice similarly exposed, and under these exposure conditions the amount of lipid peroxidation measured in vitro was 40 fold greater in mouse liver than in rat liver. During exposure of mice to 2500 ppm methyl chloride, ethane expiration increased to an extent comparable to that produced by administration of 2 ml/kg of carbon tetrachloride. These findings suggest that glutathione depletion in liver may be an important component of methyl chloride induced hepatotoxicity., The effect of acute methyl chloride inhalation on F-344 rat tissue nonprotein SH (NPSH), largely reduced glutathione was studied. Rats were exposed to methyl chloride concentrations of 1500, 500 or 100 ppm. A 6 hr exposure to 1500 ppm methyl chloride decreased the nonprotein SH content of liver, kidney and lungs to 17, 27 and 30% of control values, respectively, while 500 ppm methyl chloride lowered the liver, kidney and lung nonprotein SH to 41, 59 and 55% of control values, respectively, demonstrating a concentration-related effect. Blood nonprotein SH did not differ from controls in either group. No statistically significant changes from controls in tissue or blood nonprotein SH were observed following a 100-ppm methyl chloride exposure. The extent of tissue nonprotein SH loss depended on exposure duration. Liver and kidney nonprotein SH returned to control nonprotein SH concentrations within 8 hr following exposure of 1500 ppm methyl chloride. Pretreatment of rats with Aroclor 1254 or SKF-525A (proadifen hydrochloride) did not alter the methyl chloride-induced decrease in tissue nonprotein SH. Methyl chloride reacted extensively with tissue nonprotein SH in vivo in a concentration-related fashion following acute inhaltion exposure. The most likely nonprotein SH constituent with which methyl chloride reacted was reduced glutathione. The finding that blood nonprotein SH was not affected, in contrast to liver, kidney or lung nonprotein SH, indicated a tissue-specific reaction between methyl chloride and SH groups, a reaction in which the tissue enzyme glutathione-S-alkyltransferase may play a role.
Record name METHYL CHLORIDE
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Impurities

The most likely contaminants in /chloromethane made by hydrochlorination of methanol/ ... are water vapor and hydrogen chloride gas., A representative technical grade of methyl chloride contains not more than the following indicated quantities in ppm of impurities: water, 100; acid, such as HCl, 10; methyl ether, 20; methanol, 50; acetone, 50; residue, 100. No free chlorine should be detectable. Traces of higher chlorides are generally present in methyl chloride produced by chlorination of methane.
Record name METHYL CHLORIDE
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Color/Form

Colorless compressed gas or liquid

CAS No.

74-87-3, 2108-20-5
Record name METHYL CHLORIDE
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Melting Point

-143 °F (NTP, 1992), -97.6 °C, -97 °C, -144 °F
Record name METHYL CHLORIDE
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Record name Methyl chloride
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Synthesis routes and methods I

Procedure details

Appropriate operating conditions of a dividing wall column will depend on the separation desirably being conducted therein, and those of ordinary skill in the art of chemical engineering are readily able to determine the same. For the exemplary reaction of methyl chloride and perchloroethylene to provide 1,1,2,3-tetrachloropropene, wherein methyl chloride, methylene chloride, chloroform, perchloroethylene, and 1,1,2,3-tetrachloropropene are desirably separated, suitable operating conditions for the dividing wall column include a pressure of about 266 psia and temperature of about 91° C. at the feed stream, a pressure of about 63 psia and a temperature of about 16° C. at the overhead, and a pressure of about 68 psia and a temperature of about 186° C. at the column bottom.
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Synthesis routes and methods II

Procedure details

3-Butyryl-8-vinylquinolone (23 g, 95 mmol) was heated under reflux in a mixture of phosphoryl chloride (100 ml) and chloroform (100 ml) for 45 minutes. The solvent was evaporated and the residue was mixed with ice, neutralized with ammonia solution and extracted into dichloromethane. The organic solution was washed successively with sodium hydrogen carbonate solution and brine, dried (anhyd. MgSO4), filtered and evaporated. Chromatography (silica gel, 2% methanol in di.chloromethane) afforded 3-butyryl-4-chloro-8-vinylquinoline as a brown oil (9.5 g, 38.5%).
Name
3-Butyryl-8-vinylquinolone
Quantity
23 g
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100 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chloromethane
Reactant of Route 2
Chloromethane
Reactant of Route 3
Chloromethane
Reactant of Route 4
Chloromethane

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